molecular formula C11H12N4 B1633691 (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole CAS No. 3656-05-1

(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole

Cat. No.: B1633691
CAS No.: 3656-05-1
M. Wt: 200.24 g/mol
InChI Key: SUJFLVSMVSJQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of the phenylazo group at the 4-position and the dimethyl groups at the 3 and 5 positions make this compound unique and of significant interest in various fields of research.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atoms and the phenylazo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

    Oxidation: Pyrazole-carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as p38 kinase, and can modulate receptor activities, including cannabinoid receptors hCB1 and hCB2 . The presence of the phenylazo group allows for unique interactions with biological molecules, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the phenylazo group, resulting in different chemical and biological properties.

    4-Phenylpyrazole: Does not have the dimethyl groups at the 3 and 5 positions, affecting its reactivity and applications.

Uniqueness

(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole stands out due to the combination of the phenylazo group and the dimethyl substitutions, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-11(9(2)13-12-8)15-14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJFLVSMVSJQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957845
Record name 3,5-Dimethyl-4-(2-phenylhydrazinylidene)-4H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3656-05-1
Record name Pyrazole, 3,5-dimethyl-4-(phenylazo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003656051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-4-(2-phenylhydrazinylidene)-4H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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